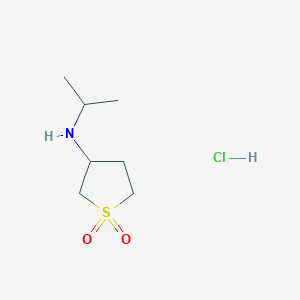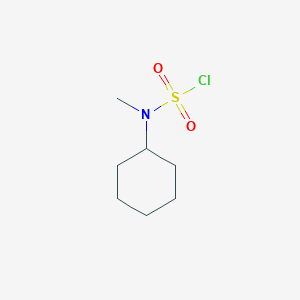
1(2H)-Phthalazinone, 5-hydroxy-
概要
説明
1(2H)-Phthalazinone, 5-hydroxy- is a heterocyclic organic compound that belongs to the class of phthalazinones It is characterized by a phthalazine ring system with a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 1(2H)-Phthalazinone, 5-hydroxy- can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of the hydrazine derivative by reacting hydrazine hydrate with a suitable precursor.
Step 2: Cyclization of the hydrazine derivative with phthalic anhydride in the presence of a strong acid, such as sulfuric acid, to form the phthalazinone ring system.
Step 3: Introduction of the hydroxyl group at the 5-position through selective hydroxylation using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of 1(2H)-Phthalazinone, 5-hydroxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1(2H)-Phthalazinone, 5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated phthalazinones.
科学的研究の応用
1(2H)-Phthalazinone, 5-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1(2H)-Phthalazinone, 5-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, leading to its observed biological effects.
類似化合物との比較
Phthalazinone: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.
Hydroxyphthalazine: Similar structure but with hydroxyl groups at different positions, leading to variations in reactivity and applications.
Phthalic Anhydride: A precursor in the synthesis of phthalazinones, but with distinct chemical properties.
Uniqueness: 1(2H)-Phthalazinone, 5-hydroxy- is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity
特性
IUPAC Name |
5-hydroxy-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-2-5-6(7)4-9-10-8(5)12/h1-4,11H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMMVARINBJYFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)

![N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2535893.png)
![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B2535896.png)






![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)
![1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2535911.png)
